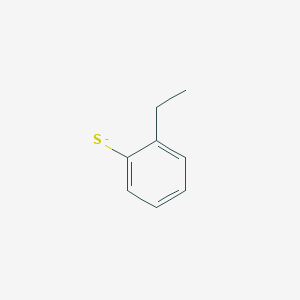
2-Ethylbenzenethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbenzenethiolate, also known as 2-Ethylthiophenol, is an organosulfur compound with the molecular formula C8H10S. It is characterized by the presence of a thiol group (-SH) attached to an ethyl-substituted benzene ring. This compound is known for its distinct odor and is used in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylbenzenethiolate can be synthesized through several methods:
From Coal Tar: It can be extracted from coal tar, which is a byproduct of coal processing.
Phenol and Ethylene: Another method involves the reaction of phenol with ethylene in the presence of aluminum phenoxide as a catalyst at temperatures between 280-320°C and pressures of 4.0-5.5 MPa.
Phenol and Ethanol: Phenol can react with ethanol in the presence of aluminum oxide and thorium oxide at temperatures above 350°C to produce this compound.
Phenol and 2-Chloroethanol: This method involves the reaction of phenol with 2-chloroethanol in the presence of sodium metal.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
化学反応の分析
Types of Reactions
2-Ethylbenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.
Major Products
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
科学的研究の応用
2-Ethylbenzenethiolate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethylbenzenethiolate involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
2-Ethylphenol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Thiophenol: Contains a thiol group attached directly to a benzene ring, differing in the position of the ethyl group.
Uniqueness
2-Ethylbenzenethiolate’s unique combination of an ethyl-substituted benzene ring and a thiol group gives it distinct chemical properties, making it valuable in specific synthetic and industrial applications .
特性
分子式 |
C8H9S- |
|---|---|
分子量 |
137.22 g/mol |
IUPAC名 |
2-ethylbenzenethiolate |
InChI |
InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/p-1 |
InChIキー |
ABROBCBIIWHVNS-UHFFFAOYSA-M |
正規SMILES |
CCC1=CC=CC=C1[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















